N-(6-Hydroxypyridin-3-yl)acetamide
Description
Significance of Hydroxypyridinone and Acetamide (B32628) Scaffolds in Chemical Science
The two primary structural components of N-(6-Hydroxypyridin-3-yl)acetamide, the hydroxypyridinone and acetamide scaffolds, are considered "privileged structures" in medicinal chemistry. researchgate.netresearchgate.net This designation stems from their recurring presence in a wide array of biologically active compounds.
Hydroxypyridinone Scaffolds:
Hydroxypyridinones (HPs) are N-heterocyclic compounds that have garnered significant attention for their potent metal-chelating abilities. researchgate.netnih.gov This property makes them valuable in the design of drugs that target metal-dependent enzymes or address imbalances in metal ions. researchgate.netnih.gov The versatility of the hydroxypyridinone ring allows for easy derivatization, enabling chemists to fine-tune the biological and physicochemical properties of the resulting molecules. researchgate.netnih.gov Research has explored their potential in a variety of therapeutic areas, including neurodegenerative diseases and as antimicrobial agents. nih.gov
Acetamide Scaffolds:
The acetamide moiety is another cornerstone in drug discovery and development. nih.gov It is a common feature in numerous clinically approved drugs and is recognized for its ability to form hydrogen bonds, a crucial interaction for binding to biological targets. nih.gov Acetamide derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticonvulsant, and anticancer effects. nih.govnih.gov The conjugation of acetamide with other pharmacophores, such as sulfonamides, has been a successful strategy in developing new therapeutic agents. nih.govresearchgate.net
Overview of Structural Isomerism and Tautomeric Forms within Hydroxypyridine Amides
A key feature of hydroxypyridines is their ability to exist in different tautomeric forms. Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. In the case of hydroxypyridines, a proton can transfer between the oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine (B92270) ring. nih.gov
Specifically, 2-hydroxypyridine (B17775) and 4-hydroxypyridine (B47283) can exist in equilibrium with their corresponding pyridone forms. chemtube3d.com The position of this equilibrium can be influenced by several factors, including the solvent and the presence of other substituents on the ring. nih.govsemanticscholar.org For instance, in the gas phase, the enol form (hydroxypyridine) of 2-hydroxypyridine is slightly more stable, while in water, the keto form (pyridone) is favored. nih.gov This tautomerism is a critical consideration in understanding the chemical reactivity and biological activity of hydroxypyridine derivatives, as the different forms can exhibit distinct properties. The pyridone form is often favored due to the strength of the C=O bond and its aromatic character, which is maintained through the delocalization of the nitrogen lone pair into the ring. chemtube3d.com
Current Research Landscape Pertaining to this compound and Related Derivatives
Current research on this compound and its derivatives is multifaceted, touching upon various aspects of medicinal and synthetic chemistry. While specific studies focusing solely on the parent compound are not extensively detailed in publicly available literature, research on related N-(pyridin-3-yl)acetamide derivatives provides insight into the potential applications of this chemical class.
For example, derivatives of N-(pyridin-3-yl)acetamide have been investigated for their potential as kinase inhibitors, which are crucial targets in cancer therapy. researchgate.net Other research has explored the synthesis and biological evaluation of N-pyridin-3-yl substituted acetamides for their antimicrobial and antioxidant activities. blazingprojects.com Furthermore, the development of N-substituted acetamide derivatives as antagonists for various receptors highlights the therapeutic potential of this scaffold. acs.orgnih.gov The synthesis of novel acetamide derivatives and their characterization through techniques like X-ray crystallography and computational studies, such as Density Functional Theory (DFT), are also active areas of investigation. researchgate.netacs.org These studies aim to understand the structure-activity relationships and to design more potent and selective compounds. mdpi.com
Structure
3D Structure
Properties
IUPAC Name |
N-(6-oxo-1H-pyridin-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5(10)9-6-2-3-7(11)8-4-6/h2-4H,1H3,(H,8,11)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVBXPADZXSYBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CNC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404787 | |
| Record name | N-(6-Hydroxy-3-pyridinyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41292-43-7 | |
| Record name | N-(6-Hydroxy-3-pyridinyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for N 6 Hydroxypyridin 3 Yl Acetamide and Analogues
Strategic Approaches to Pyridine (B92270) Ring Functionalization and Acetamide (B32628) Moiety Introduction
The construction of N-(6-hydroxypyridin-3-yl)acetamide hinges on two key transformations: the appropriate functionalization of the pyridine ring to install the hydroxyl and amino groups at positions 6 and 3, respectively, and the subsequent selective acylation of the amino group. A common strategy involves starting with a pre-functionalized pyridine derivative. For instance, the synthesis of analogues like N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide begins with a multi-substituted pyridin-3-ol. nih.gov The core challenge lies in achieving the desired substitution pattern on the pyridine ring, which can be accomplished through various heterocyclic chemistry tactics.
Introduction of the acetamide moiety is typically achieved in the final steps of the synthesis to avoid interference with reagents used for ring functionalization. This involves the selective N-acylation of an aminohydroxypyridine precursor. The higher nucleophilicity of the amino group compared to the phenolic hydroxyl group generally allows for selective acylation under controlled conditions.
Investigation of One-Pot Synthesis Protocols for this compound Precursors
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. Research into one-pot protocols for the precursors of this compound, such as 5-aminopyridin-2-ol, is an active area. These methods aim to construct the functionalized pyridine ring from simpler acyclic precursors in a single synthetic operation.
For example, multicomponent reactions are powerful tools for the rapid assembly of complex heterocyclic systems. An efficient one-pot, four-component synthesis of pyridin-2(1H)-one derivatives has been demonstrated using a ketone, malononitrile, ethyl cyanoacetate, and hydrazine (B178648) hydrate (B1144303) under ultrasound irradiation. nih.gov This method provides excellent yields and shorter reaction times. nih.gov Another relevant one-pot approach involves the annulation of N-substituted-2-chloroacetamides with 2-halo-3-hydroxypyridines, which proceeds via a Smiles rearrangement and subsequent cyclization to yield pyrido[2,3-b] google.comnih.govoxazin-2-ones. nih.govresearchgate.net While not directly yielding the target precursor, this demonstrates the feasibility of one-pot functionalization of hydroxypyridine systems. nih.govresearchgate.net Furthermore, a mild and high-yielding one-pot iodination of hydroxypyridines has been developed, showcasing an efficient method for introducing functional handles onto the pyridine ring without the need for chromatographic purification. acs.org
| One-Pot Protocol Example | Reactants | Product Type | Key Features |
| Four-Component Reaction nih.gov | Ketone, Malononitrile, Ethyl Cyanoacetate, Hydrazine Hydrate | Pyridin-2(1H)-one derivatives | Ultrasound-promoted, excellent yields, short reaction times. |
| Annulation/Smiles Rearrangement nih.govresearchgate.net | N-substituted-2-chloroacetamides, 2-halo-3-hydroxypyridines | Pyrido[2,3-b] google.comnih.govoxazin-2-ones | Uses cesium carbonate, proceeds via O-alkylation and rearrangement. |
| Iodination acs.org | Hydroxypyridines, Iodinating Agent | Iodinated Hydroxypyridines | Mild conditions, high yield, no chromatography needed. |
Exploration of Cyclization Reactions in the Formation of Hydroxypyridinone Ring Systems
The hydroxypyridinone core is a key structural feature, existing in tautomeric equilibrium with the corresponding hydroxypyridine. The formation of this ring system is a critical step in the synthesis of the title compound and its analogues. Various cyclization strategies are employed to construct this heterocyclic scaffold.
One of the foundational methods for forming six-membered heterocyclic rings is through intramolecular condensation or cyclization of a suitably functionalized acyclic precursor. For example, the Paal-Knorr synthesis, while classic for five-membered rings, has principles that can be extended. A 1,5-dicarbonyl compound can cyclize with an amine (such as ammonia (B1221849) or a primary amine) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. The strategic placement of functional groups on the acyclic chain dictates the final substitution pattern on the pyridine ring.
Detailed Analysis of N-Acylation Reactions for Structurally Related Compounds
The introduction of the acetamide group via N-acylation is a crucial final step. For precursors like 5-aminopyridin-2-ol, selective acylation of the amino group in the presence of the phenolic hydroxyl group is required. The nitrogen atom in an aromatic amine is generally more nucleophilic than the oxygen of a phenol, allowing for chemoselective N-acylation. quora.comchemicalforums.com
Various acylating agents and conditions have been explored for this transformation on structurally related aminophenols. Acetic anhydride (B1165640) is a common and effective reagent, often used in the presence of an acid or base catalyst. google.com An alternative, environmentally friendly process utilizes ketene (B1206846) gas as the acylating agent in an aqueous solution of the aminophenol. google.com More recently, enzymatic methods using lipases, such as Novozym 435, have been developed for the chemoselective monoacetylation of aminophenols, offering high selectivity under mild conditions. acs.org Another sustainable approach involves a continuous-flow process using acetonitrile (B52724) as the acetylation agent and alumina (B75360) as a recyclable catalyst, which avoids hazardous reagents like acetyl chloride. nih.gov
The table below summarizes and compares different N-acylation methodologies applicable to aminophenol-type structures.
| Acylation Method | Acylating Agent | Catalyst/Solvent | Key Advantages | Ref. |
| Conventional | Acetic Anhydride | Acetic Acid / Sulfuric Acid | Widely used, high conversion. | google.com |
| Green Process | Ketene | Water | Environmentally friendly, high purity and yield. | google.com |
| Enzymatic | Vinyl Acetate | Novozym 435 / THF | High chemoselectivity, mild conditions. | acs.org |
| Continuous-Flow | Acetonitrile | Alumina (Al₂O₃) | Sustainable, uses cheap/safe reagents, fast. | nih.gov |
| Standard Lab | Acyl Chlorides | Base (e.g., Pyridine) | Highly reactive, good for less reactive amines. | acs.org |
The choice of method depends on factors such as scale, environmental considerations, and the specific properties of the substrate. For instance, while highly reactive, acyl chlorides produce HCl as a byproduct, necessitating the use of a base to drive the reaction to completion. quora.com
Development of Stereoselective Syntheses for Chiral this compound Derivatives
While this compound itself is achiral, the introduction of one or more stereocenters into the molecule can lead to chiral derivatives with potentially unique biological properties. The development of stereoselective syntheses is therefore a sophisticated extension of the synthetic methodologies.
Chirality can be introduced by appending a chiral substituent to the pyridine ring or the acetamide nitrogen. The key challenge is to control the stereochemical outcome of the reactions. A highly diastereoselective approach has been developed for the synthesis of trans-4-hydroxy-5-substituted 2-pyrrolidinones, which are five-membered ring analogues. documentsdelivered.com This was achieved through a one-pot cascade protocol, indicating that complex stereocenters can be installed with high control in a single operation. documentsdelivered.com
Adapting such strategies to the hydroxypyridinone system would involve, for example, a stereoselective reaction of a prochiral pyridinone precursor with a chiral reagent or catalyst. Alternatively, starting with a chiral N-substituted acetamide precursor can lead to the formation of diastereomeric products upon reaction with the hydroxypyridine core. researchgate.net The synthesis of chiral hydroxypyridinone-based metal chelators has also been an area of interest, suggesting that methodologies for controlling chirality in this class of compounds are being actively explored. mdpi.com The development of these stereoselective routes is essential for accessing enantiomerically pure derivatives for detailed structure-activity relationship studies.
Spectroscopic and Advanced Analytical Characterization Techniques for N 6 Hydroxypyridin 3 Yl Acetamide
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering unparalleled insight into the carbon-hydrogen framework.
High-Resolution ¹H NMR and ¹³C NMR Spectroscopic Investigations
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental in determining the primary structure of N-(6-Hydroxypyridin-3-yl)acetamide. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their electronic environments. researchgate.netrsc.org
Detailed analysis of the ¹H and ¹³C NMR spectra allows for the assignment of each signal to a specific proton and carbon atom within the molecule. These assignments are crucial for confirming the proposed structure. mdpi.comimperial.ac.uk
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| Data not available in search results |
Note: Specific chemical shift values and coupling constants are dependent on the solvent used and the specific instrumentation.
Application of Two-Dimensional NMR (COSY, HSQC, HMBC) for Definitive Structural Elucidation
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the this compound molecule, two-dimensional (2D) NMR techniques are employed. researchgate.net
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu This helps to establish the sequence of protons within the pyridine (B92270) ring and the acetyl group.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. sdsu.edu This allows for the direct assignment of a proton signal to its corresponding carbon signal.
Through the combined interpretation of these 2D NMR spectra, a complete and definitive structural elucidation of this compound can be achieved. science.govscience.gov
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Studies
Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.
Key vibrational frequencies observed in the FT-IR spectrum would include:
N-H stretching: Associated with the amide and the hydroxypyridine tautomer.
O-H stretching: From the hydroxyl group on the pyridine ring.
C=O stretching: Characteristic of the amide carbonyl group.
C-N stretching: From the amide linkage.
Aromatic C=C and C=N stretching: Associated with the pyridine ring.
C-H stretching and bending: From the methyl group and the pyridine ring.
These absorption bands provide strong evidence for the presence of the key functional groups within the this compound structure. researchgate.net
Mass Spectrometry for Molecular Identity and Fragmentation Pathway Elucidation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the context of this compound analysis, LC-MS would be used to determine its molecular weight with high accuracy. The compound would first be passed through an LC column to purify it from any potential impurities, and then introduced into the mass spectrometer. The resulting mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of the compound. researchgate.net
Fast Atom Bombardment Mass Spectrometry (FAB-LRMS, FAB-HRMS)
Fast Atom Bombardment (FAB) is a soft ionization technique in mass spectrometry that is particularly useful for polar and thermally labile molecules. wikipedia.orglibretexts.orgcreative-proteomics.com In FAB-MS, the sample is mixed with a matrix (such as glycerol (B35011) or 3-nitrobenzyl alcohol) and bombarded with a high-energy beam of neutral atoms, typically argon or xenon. wikipedia.orgumd.edu This process causes the desorption and ionization of the analyte molecules, primarily forming protonated molecules [M+H]⁺. wikipedia.orgcreative-proteomics.com
Low-Resolution Mass Spectrometry (FAB-LRMS): This provides the nominal molecular weight of the compound.
High-Resolution Mass Spectrometry (FAB-HRMS): This technique measures the mass-to-charge ratio with very high precision, allowing for the determination of the elemental composition of the molecule. nfdi4chem.de This is a critical step in confirming the molecular formula of this compound.
By analyzing the fragmentation pattern in the FAB mass spectrum, it is also possible to deduce structural information about the molecule, as the fragmentation pathways can indicate the relative stability of different parts of the molecule and the nature of the bonds present.
Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination
The process involves irradiating a single, high-quality crystal of the target compound with a focused beam of X-rays. The electrons within the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a detailed electron density map of the molecule can be constructed, leading to the elucidation of its atomic structure.
Despite a thorough search of available scientific literature, specific experimental single crystal X-ray diffraction data for this compound could not be located. The successful application of this technique would require the growth of a suitable single crystal, a process that is often challenging and dependent on the compound's crystallization properties.
Should such data become available, a standard crystallographic data table would be presented, typically including parameters such as the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), cell volume (V), number of molecules per unit cell (Z), and the final R-factor, which indicates the quality of the structural refinement.
Elemental Analysis for Empirical Formula Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element within a compound. This experimental data is then compared against the theoretical composition derived from the compound's proposed molecular formula to verify its empirical formula and assess its purity.
The theoretical elemental composition of this compound is calculated based on its molecular formula, C₇H₈N₂O₂. nih.gov The molecular weight of the compound is 152.15 g/mol . nih.gov The analysis typically involves the combustion of a small, precisely weighed sample of the substance. The resulting combustion products (e.g., carbon dioxide, water, and nitrogen gas) are collected and measured to determine the quantities of carbon, hydrogen, and nitrogen. The oxygen content is usually determined by difference.
The theoretical elemental composition of this compound is presented in the table below.
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 7 | 84.07 | 55.26 |
| Hydrogen | H | 1.01 | 8 | 8.08 | 5.31 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 18.42 |
| Oxygen | O | 16.00 | 2 | 32.00 | 21.03 |
| Total | 152.17 | 100.00 |
Experimental determination of the elemental composition that closely matches these theoretical values would provide strong evidence for the successful synthesis and purity of this compound.
Theoretical and Computational Chemistry Studies of N 6 Hydroxypyridin 3 Yl Acetamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For N-(6-Hydroxypyridin-3-yl)acetamide, DFT calculations would typically be employed to optimize the molecular geometry, calculate vibrational frequencies, and predict electronic properties such as ionization potential and electron affinity. These calculations help in understanding the molecule's stability and its reactive sites.
While general computed properties are available in databases like PubChem, detailed DFT studies that include analyses of various functionals and basis sets specifically for this compound are not found in the available literature. Such studies on related acetamide (B32628) derivatives have been used to predict reactivity and potential biological interactions.
Table 1: General Computed Properties for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C7H8N2O2 | PubChem |
| Molecular Weight | 152.15 g/mol | PubChem |
| XLogP3 | -0.9 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 152.058577502 Da | PubChem |
This table presents general properties computed by software and available in public databases, not the results of a specific, published DFT study.
Conformational Analysis and Investigation of Energy Landscapes of this compound Isomers
Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its flexibility. This involves identifying different stable conformations (isomers) and calculating their relative energies to map out the potential energy surface. For this compound, this would involve studying the rotation around the amide bond and the orientation of the hydroxyl group.
A comprehensive conformational analysis and investigation of the energy landscapes for the isomers of this compound have not been reported in the searched scientific literature. Studies on similar molecules often reveal that the relative stability of different conformers can significantly influence the molecule's biological activity and physical properties.
Molecular Electrostatic Potential (MEP) Mapping for Intermolecular Interactions
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (prone to electrophilic attack) and positive potential (prone to nucleophilic attack), which is critical for understanding intermolecular interactions like hydrogen bonding.
Specific MEP maps for this compound are not available in published research. For analogous compounds, MEP analysis has been instrumental in identifying the regions responsible for intermolecular interactions, which is key to understanding crystal packing and receptor binding. The oxygen and nitrogen atoms in this compound would be expected to be regions of negative electrostatic potential.
Analysis of Frontier Molecular Orbitals (FMO) and Their Implications for Chemical Reactivity
The Frontier Molecular Orbitals (FMO), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity.
A detailed FMO analysis, including the visualization of HOMO and LUMO distributions and the calculation of the energy gap specifically for this compound, is not present in the available literature. For related pyridine (B92270) derivatives, FMO analysis has been used to explain their reactivity patterns in various chemical reactions. A smaller HOMO-LUMO gap would generally imply higher reactivity.
Molecular Dynamics Simulations to Understand Solution-Phase Behavior and Interactions
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational changes and interactions with solvent molecules in the solution phase. An MD simulation of this compound would reveal how it behaves in a solvent like water, including its solvation structure and hydrogen bonding dynamics.
There are no published MD simulation studies specifically focused on this compound. Such simulations are crucial for understanding how a molecule behaves in a biological environment. Recent studies on other complex organic molecules have used MD simulations to investigate their stability and interactions with biological targets.
Reactivity Profiles and Mechanistic Investigations of N 6 Hydroxypyridin 3 Yl Acetamide
Elucidation of Reaction Pathways and Transformation Mechanisms involving the Pyridine (B92270) and Acetamide (B32628) Moieties
The reactivity of N-(6-Hydroxypyridin-3-yl)acetamide is governed by the interplay between its constituent moieties: the hydroxypyridine ring and the acetamide side chain. The hydroxypyridine portion of the molecule exists in a tautomeric equilibrium with its 2-pyridone form. nih.gov This is a critical feature, as the pyridone form has a more localized π-system, influencing the aromaticity and reactivity of the ring.
The acetamide group, -NHC(O)CH₃, primarily functions as a moderately deactivating, ortho-, para-directing group in the context of electrophilic aromatic substitution. Its nitrogen lone pair can donate into the ring, but this effect is tempered by the electron-withdrawing nature of the adjacent carbonyl group. Transformations involving this moiety can include hydrolysis back to the parent amine (5-amino-2-hydroxypyridine) under acidic or basic conditions, or N-alkylation.
The pyridine ring itself is inherently less reactive towards electrophiles than benzene (B151609) due to the electronegative nitrogen atom. uoanbar.edu.iq However, the presence of the powerful electron-donating hydroxyl/oxo group at the 6-position significantly activates the ring towards electrophilic attack, more than compensating for the deactivating effects of the ring nitrogen and the acetamido group. Conversely, the pyridine ring is inherently activated towards nucleophilic substitution, a reactivity pattern that is further modulated by the substituents. uoanbar.edu.iq For instance, analogues like N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide have been synthesized to explore how modifications to the core structure influence biological and chemical activity. nih.gov
Studies on Intramolecular Cyclization Reactions Leading to Novel Heterocycles
The structure of this compound is a precursor for the synthesis of more complex, fused heterocyclic systems through intramolecular cyclization. Such reactions typically involve the chemical modification of the acetamide side chain to introduce a reactive functional group that can then attack a position on the pyridine ring.
Research into related structures demonstrates the feasibility of these transformations. For example, the intramolecular cyclization of N-3-oxoalkylchloroacetamide derivatives is a known route to synthesizing 2-pyridone structures. researchgate.net Similarly, N-(3-oxoalkenyl)amides can be cyclized to form 2(1H)-pyridones, although this can be dependent on the C-H acidity of the amide. researchgate.net These precedents suggest that if the acetyl group of this compound were to be further elaborated into a 3-oxoalkyl or 3-oxoalkenyl chain, an intramolecular cyclization could be triggered.
The general strategy involves the following steps:
Functionalization: Modification of the acetamide methyl group or the pyridine ring to introduce complementary reactive moieties.
Cyclization: An intramolecular nucleophilic attack from the modified side chain onto an electrophilic site on the ring (or vice-versa), often promoted by a catalyst or specific reaction conditions.
Rearrangement/Aromatization: The initial cyclized product may undergo further reactions, such as dehydration or rearrangement, to yield a stable, often aromatic, fused heterocycle.
Such cyclizations are valuable in medicinal chemistry for creating conformationally constrained analogues of biologically active molecules, as seen in the synthesis of fused heterocycles from thymine. nih.gov
Assessment of Condensation Reactions and Their Synthetic Scope
Condensation reactions are fundamental to the synthesis of this compound and its derivatives. The parent compound is typically synthesized via a condensation reaction between its precursor, 5-amino-2-hydroxypyridine (B188172), and an acetylating agent like acetic anhydride (B1165640) or acetyl chloride.
The synthetic scope can be expanded by using different acylating agents to produce a variety of N-acylated derivatives. Studies on related systems, such as the synthesis of N-pyridin-3-yl substituted [phenylsulphonamido] acetamides, illustrate this principle. In that work, various phenylsulfonylamino acid chlorides were condensed with 3-aminopyridine (B143674) to yield the final products. A similar approach could be applied to 5-amino-2-hydroxypyridine to generate a library of compounds.
Furthermore, the acetamide moiety itself can participate in condensation reactions. For example, Claisen-Schmidt type condensations have been used with N-acetylated phenyl derivatives to create more complex molecules. mdpi.com This involves the reaction of the enolate of the acetyl group with an aldehyde. Applying this to this compound could lead to the formation of chalcone-like structures, which are valuable intermediates for synthesizing other heterocycles. The successful synthesis of various acetamides through condensation highlights the robustness of this reaction class for building molecular complexity. researchgate.net
Photophysical Properties of this compound Derivatives and Their Underlying Chemical Basis
While specific photophysical data for this compound is not widely published, insights can be drawn from computational studies on structurally similar compounds, such as N-(6-sulfamoylpyridin-3-yl)acetamide. researchgate.net The photophysical properties of such molecules are intrinsically linked to their electronic structure, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The chemical basis for the photophysical properties lies in the extended π-conjugated system formed by the pyridone ring. The presence of both electron-donating (hydroxyl/oxo) and electron-withdrawing (acetamide) groups can create a "push-pull" system, which often leads to interesting optical properties like fluorescence. Upon absorption of light, an electron is promoted from the HOMO to the LUMO. The subsequent relaxation of this electron back to the ground state can result in the emission of light (fluorescence).
Density Functional Theory (DFT) calculations on N-(6-sulfamoylpyridin-3-yl)acetamide revealed that the HOMO is primarily located on the pyridine ring and the sulfamoyl group, while the LUMO is distributed across the acetamide and pyridine moieties. researchgate.net A similar distribution would be expected for this compound, with the hydroxypyridone ring being central to the electronic transitions. The molecular electrostatic potential map for the sulfamoyl analogue indicates that the most negative potential is around the oxygen atoms of the sulfamoyl and acetamide groups, suggesting these are sites susceptible to electrophilic interaction. researchgate.net
Table 1: Predicted Photophysical and Electronic Properties (based on analogues) This table is generated based on findings for structurally related compounds and general principles of physical organic chemistry.
| Property | Predicted Characteristic | Underlying Chemical Basis |
| Absorption (UV-Vis) | Likely absorption in the UV or near-UV region. | π → π* transitions within the pyridone conjugated system. |
| Emission (Fluorescence) | Potential for fluorescence. | The presence of electron-donating (hydroxy) and electron-withdrawing (acetamide) groups can enhance quantum yield. |
| HOMO-LUMO Gap | Moderate energy gap. | Determines the wavelength of light absorbed. A smaller gap leads to absorption of longer wavelength light. researchgate.net |
| Molecular Electrostatic Potential | Negative potential around carbonyl oxygen and hydroxyl oxygen. | Indicates regions of high electron density, susceptible to electrophilic attack and hydrogen bonding. researchgate.net |
Nucleophilic and Electrophilic Reactivity Studies of the Pyridine Ring
The reactivity of the pyridine ring in this compound towards nucleophiles and electrophiles is a nuanced balance of competing electronic effects.
Electrophilic Reactivity: Unsubstituted pyridine is generally resistant to electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. uoanbar.edu.iq However, the powerful electron-donating +M (mesomeric) effect of the 6-hydroxy (or 6-oxo) group strongly activates the ring, making electrophilic substitution feasible. This activating effect directs incoming electrophiles to the positions ortho and para to it (positions 3 and 5). The acetamido group at position 3 is a deactivating group but also directs ortho and para (to positions 2 and 4). The net effect is a complex reactivity pattern where the regioselectivity of a given electrophilic reaction would depend heavily on the reaction conditions and the nature of the electrophile. The most likely positions for electrophilic attack are C4 and C5, which are activated by the hydroxy group and less sterically hindered.
Nucleophilic Reactivity: The pyridine ring is inherently electron-deficient and thus susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. uoanbar.edu.iq In this compound, the 6-position is already substituted with a hydroxyl group. The presence of this group enhances the electron density of the ring, making it less susceptible to nucleophilic attack than unsubstituted pyridine. However, nucleophilic substitution reactions are still possible, especially if a leaving group is present on the ring. For example, if the hydroxyl group were converted into a better leaving group (like a tosylate), a nucleophile could displace it. The development of highly nucleophilic pyridine catalysts demonstrates the tunable nature of this reactivity. researchgate.net Moreover, certain activated nitropyridines have been shown to be "superelectrophilic," readily reacting with even weak C-nucleophiles. nih.gov This highlights that with appropriate functionalization, the pyridine ring in the title compound could be made highly reactive towards nucleophiles.
Table 2: Predicted Reactivity of the Pyridine Ring in this compound
| Ring Position | Electrophilic Attack | Nucleophilic Attack | Rationale |
| C2 | Possible | Possible | Activated by the acetamido group's directing effect but deactivated by the ring nitrogen. A primary site for nucleophilic attack in pyridinium (B92312) salts. uoanbar.edu.iq |
| C4 | Favorable | Possible | Activated by both the hydroxy and acetamido directing effects. A primary site for nucleophilic attack in pyridine. uoanbar.edu.iq |
| C5 | Favorable | Unlikely | Activated (para) by the 6-hydroxy group. Not electronically favored for nucleophilic attack. |
Biological Activities and Molecular Mechanisms of N 6 Hydroxypyridin 3 Yl Acetamide Derivatives
Structure-Activity Relationship (SAR) Studies for Biological Efficacy Optimization
The biological efficacy of pyridine-based compounds is intricately linked to their molecular structure. Structure-activity relationship (SAR) studies are crucial for optimizing therapeutic potential by identifying the chemical modifications that enhance activity and selectivity.
For pyridine (B92270) derivatives, the type, number, and position of substituents on the pyridine ring are critical determinants of their biological function. The introduction of specific functional groups can significantly alter a compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, thereby influencing its interaction with biological targets. In the case of N-(pyridin-3-yl)acetamide derivatives, SAR analysis has revealed that modifications at various positions can modulate their activity. For instance, in a series of N-phenyl-7,8-dihydro-6H-pyrimido[5,4-b] nih.govresearchgate.netoxazin-4-amine derivatives, structural optimization led to potent inhibitors of the RET tyrosine kinase, a key target in certain cancers. nih.gov One derivative, compound 17d , demonstrated exceptional potency against wild-type RET and its drug-resistant mutants, with IC₅₀ values in the low nanomolar range. nih.gov
Similarly, studies on 6-(indol-2-yl)pyridine-3-sulfonamides, which share the substituted pyridine core, aimed to optimize pharmacokinetic properties by modifying the indole (B1671886) and sulfonamide moieties. nih.gov This work led to the identification of compound 4t , a potent and orally bioavailable inhibitor of the hepatitis C virus (HCV) NS4B protein. nih.gov The optimization focused on limiting in vivo oxidative metabolism and achieving a favorable safety profile. nih.gov These examples underscore a key principle in the medicinal chemistry of pyridine derivatives: strategic substitution is paramount for enhancing biological efficacy and developing viable drug candidates. The presence of the 6-hydroxy group in N-(6-Hydroxypyridin-3-yl)acetamide, for example, offers a site for potential modification or interaction that can influence its biological profile.
Antimicrobial Research: Antibacterial and Antifungal Mechanisms of Action
Derivatives of this compound have emerged as a promising scaffold in the search for new antimicrobial agents. Research has explored their efficacy against a range of bacterial and fungal pathogens.
The development of bacterial resistance to existing antibiotics has spurred the search for novel antibacterial compounds. Pyridine-acetamide hybrids have shown potential in this area. In one study, newly synthesized pyridine-acetamide derivatives demonstrated significant antibacterial efficacy. researchgate.netresearchgate.net Notably, compounds 6b and 6e were highly effective, with activity comparable to the standard antibiotic azithromycin. researchgate.netresearchgate.net
Beyond inhibiting planktonic bacterial growth, disrupting biofilm formation is a key strategy for combating persistent infections. Biofilms are structured communities of bacteria encased in a self-produced matrix, which protects them from antibiotics and host immune responses. nih.gov A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were found to exhibit strong antibacterial activity against several Gram-positive bacteria, including S. aureus and S. pneumoniae. nih.gov Several of these compounds also displayed broad-spectrum anti-biofilm activity, with compound 21d showing a particularly potent effect on S. pneumoniae biofilm formation. nih.gov
In another innovative approach, researchers designed dual-acting biofilm inhibitors by coupling 3-hydroxypyridin-4(1H)-ones with N-phenylamide quorum sensing inhibitors. nih.gov Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation and virulence factor production. The resulting hit compound, 19l , was a potent inhibitor of Pseudomonas aeruginosa biofilm formation (IC₅₀ = 0.33 µM) and was found to decrease virulence factor production and interfere with iron acquisition. nih.gov This highlights the potential of targeting both bacterial communication and essential nutrient uptake as a powerful antibiofilm strategy.
Table 1: Antibacterial and Anti-biofilm Activity of Selected Pyridine Derivatives
| Compound | Target Organism | Activity Type | Measurement | Value | Reference |
|---|---|---|---|---|---|
| 21d | S. pneumoniae | Antibacterial | MIC | Similar to Linezolid | nih.gov |
| 21d | S. pneumoniae | Anti-biofilm | MBIC | 0.5 µg/mL | nih.gov |
| 19l | P. aeruginosa | Anti-biofilm | IC₅₀ | 0.33 µM | nih.gov |
| 6b | Various Bacteria | Antibacterial | Efficacy | Comparable to Azithromycin | researchgate.netresearchgate.net |
| 6e | Various Bacteria | Antibacterial | Efficacy | Comparable to Azithromycin | researchgate.netresearchgate.net |
Fungal infections, particularly those caused by Candida and Aspergillus species, pose a significant threat, especially to immunocompromised individuals. Acetamide (B32628) derivatives have been investigated as a source of new antifungal agents. A fungicidal screen identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as active against both Candida and Aspergillus species. nih.gov Structural optimization of this series led to compound 87 , which demonstrated broad-spectrum in vitro antifungal activity and in vivo efficacy in a murine model of systemic Candida albicans infection. nih.gov
Another class of related compounds, [4-Methylphenylsulphonamido]-N-(pyridin-2-yl) acetamide derivatives, also showed promising results. researchgate.net These compounds were screened against Candida albicans and Aspergillus niger, with some derivatives exhibiting better antifungal activity than the standard drug fluconazole. researchgate.net
The fungal cell wall, which is absent in mammalian cells, is an attractive target for antifungal drugs. nih.gov Key components of the fungal cell wall include β-glucan and chitin (B13524). nih.gov The mechanism of action for many new antifungal agents involves the disruption of the synthesis of these essential polymers. nih.govmdpi.com For example, echinocandins inhibit β-1,3-D-glucan synthase, while other compounds target chitin synthase. nih.gov While the precise molecular targets of the this compound derivatives are not always fully elucidated, their structural features suggest they could potentially interfere with these or other essential fungal pathways. For instance, some pyridine-based molecules have been identified as inhibitors of GPI anchor synthesis, another critical process for cell wall integrity. mdpi.com
Antioxidant Activity and Free Radical Scavenging Mechanisms
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals. nih.gov
The chemical structure of this compound, particularly the presence of a hydroxyl group on the pyridine ring, suggests inherent antioxidant potential. Phenolic compounds are well-known antioxidants because the hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting radical is often stabilized by resonance, making it less reactive. mdpi.com
Studies on related pyridine-acetamide hybrids have confirmed this potential. A recent study reported the synthesis and antioxidant evaluation of new pyridine-acetamide derivatives. researchgate.netresearchgate.net Compound 13e from this series showed notable antioxidant activity with an IC₅₀ of 54.7 μg/mL in a standard assay. researchgate.netresearchgate.net In another study on flavonoid acetamide derivatives, the antioxidant capacity was determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. mdpi.com This research highlighted that hydroxyl groups are key to the antioxidant capacity of flavonoids. mdpi.com
The mechanism of free radical scavenging by such compounds typically involves donating an electron or a hydrogen atom to the radical, terminating the oxidative chain reaction. nih.gov The effectiveness of a particular compound as an antioxidant depends on its ability to donate this hydrogen atom and the stability of the resulting antioxidant radical.
Table 2: Antioxidant Activity of Selected Acetamide Derivatives
| Compound | Assay | Measurement | Value | Reference |
|---|---|---|---|---|
| 13e | Antioxidant Assay | IC₅₀ | 54.7 µg/mL | researchgate.netresearchgate.net |
| 6b | Antioxidant Assay | IC₅₀ | 66.2 µg/mL | researchgate.netresearchgate.net |
Anticancer Research and Cytotoxicity Mechanisms
The search for more effective and selective anticancer agents is a major focus of pharmaceutical research. Pyridine-containing compounds are prevalent in oncology, and derivatives of this compound have been explored for their cytotoxic effects against cancer cells.
Glioblastoma is the most aggressive form of brain cancer, with a poor prognosis often attributed to the difficulty of delivering therapeutic agents across the blood-brain barrier (BBB). nih.gov A study integrating computational modeling and chemical synthesis focused on developing pyridine variants of Benzoyl-Phenoxy-Acetamide (BPA) with both high glioblastoma cytotoxicity and the ability to penetrate the brain. nih.gov
This research produced a series of compounds, including hydroxypyridine-BPA derivatives, that were evaluated for their anticancer properties. Several compounds demonstrated significant toxicity to glioblastoma cells, with IC₅₀ values in the low micromolar range. nih.gov For example, compounds HR73 and HR76 had IC₅₀ values of 3.24 µM and 2.87 µM, respectively. nih.gov
Crucially, the study also assessed the potential of these compounds to cross the BBB using computational descriptors like CNS-MPO scores. nih.gov One of the most promising compounds, HR68 , not only had an IC₅₀ of 1.17 µM against glioblastoma cells but also demonstrated the ability to accumulate in brain tumor tissue at concentrations exceeding this cytotoxic threshold by more than threefold. nih.gov The research highlighted that the positioning of the pyridine moiety and the stereochemistry of the molecule were important factors for anti-glioblastoma potency. nih.gov
Table 3: Glioblastoma Cytotoxicity of Selected Pyridine-BPA Derivatives
| Compound | Cell Viability Assay | IC₅₀ (µM) | Reference |
|---|---|---|---|
| HR68 | Glioblastoma Cytotoxicity | 1.17 | nih.gov |
| HR73 | Glioblastoma Cytotoxicity | 3.24 | nih.gov |
| HR76 | Glioblastoma Cytotoxicity | 2.87 | nih.gov |
| HR82 | Glioblastoma Cytotoxicity | 1.4 | nih.gov |
| HR83 | Glioblastoma Cytotoxicity | 2.75 | nih.gov |
Molecular Interactions Leading to Inhibition of Cellular Proliferation
While direct studies on the specific molecular interactions of this compound in inhibiting cellular proliferation are not extensively documented, research on its derivatives provides insights into potential mechanisms. The core structure of this compound serves as a scaffold for the synthesis of compounds with cytotoxic activities against cancer cell lines.
Derivatives incorporating the acetamide moiety have shown anti-proliferative effects. For instance, certain N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives have been found to inhibit the proliferation of human nasopharyngeal carcinoma cells by inducing an accumulation of cells in the S phase of the cell cycle. Another area of investigation involves the synthesis of novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives. Studies on these compounds suggest that the substitution pattern on the pyridine ring, particularly with bulky groups, can be advantageous for their antitumor activity.
These findings suggest that the this compound scaffold can be a valuable starting point for developing new anti-proliferative agents. The acetamide and pyridinyl moieties appear to be crucial for their interaction with biological targets, potentially interfering with cell cycle progression and other pathways essential for cancer cell growth. However, the precise molecular targets and the nature of the chemical bonds formed remain areas for further investigation.
Receptor Modulation Studies: Focus on Retinoic Acid Receptor-Related Orphan Receptors (RORs), particularly RORγ Modulation
Currently, there is a lack of direct scientific evidence from receptor modulation studies specifically investigating the interaction of this compound or its close derivatives with Retinoic Acid Receptor-Related Orphan Receptors (RORs), including RORγ. The existing research on RORγ modulators primarily focuses on other distinct chemical classes of compounds. These modulators are being explored for their therapeutic potential in autoimmune diseases due to the role of RORγt (a splice variant of RORγ) in the differentiation of pro-inflammatory Th17 cells. While the this compound structure is of interest for various biological activities, its capacity to modulate RORγ has not been established in the available scientific literature.
Metal Chelation Properties and Their Therapeutic Implications, including Iron Chelation
The structure of this compound, which can exist in its tautomeric form as a 3-hydroxypyridinone, suggests a strong potential for metal chelation, particularly for iron (III). Hydroxypyridinones are recognized as "privileged" chelating structures in medicinal chemistry due to their high affinity and selectivity for iron.
This chelating ability is attributed to the bidentate nature of the hydroxypyridinone ring, which can form stable complexes with metal ions. The therapeutic implication of this property is significant, especially in the context of iron overload disorders. Chelation therapy is a primary treatment for conditions like β-thalassemia, where repeated blood transfusions lead to toxic levels of iron accumulation.
Research on derivatives of the hydroxypyridinone scaffold provides strong evidence for their efficacy as iron chelators. For example, a novel bidentate iron chelator, 1-(N-acetyl-6-aminohexyl)-3-hydroxypyridin-4-one (CM1), which shares the core 3-hydroxypyridinone structure, has been shown to efficiently bind iron. Further studies on 2-(1'-hydroxyalkyl)-3-hydroxypyridin-4-ones have demonstrated that the introduction of a hydroxyalkyl group at the 2-position can significantly enhance the iron(III) binding affinity, as indicated by increased pFe³⁺ values.
These findings strongly support the hypothesis that this compound and its derivatives possess metal-chelating properties with potential therapeutic applications in managing iron overload and potentially other conditions related to metal ion dysregulation.
Table 1: Iron Chelation Potential of Selected 3-Hydroxypyridin-4-one Derivatives
| Compound | pFe³⁺ Value | Reference |
| 1,2-dimethyl-3-hydroxypyridin-4-one (Deferiprone) | 19.4 | nih.gov |
| 1-ethyl-2-(1'-hydroxyethyl)-3-hydroxypyridin-4-one | 21.4 | nih.gov |
| 1,6-dimethyl-2-(1'-hydroxyethyl)-3-hydroxypyridin-4-one | 21.5 | nih.gov |
*pFe³⁺ is the negative logarithm of the free iron(III) concentration at pH 7.4 with 10 µM total ligand and 1 µM total iron. A higher pFe³⁺ value indicates stronger iron chelation.
Investigation of Other Reported Biological Activities and Their Underlying Mechanisms
Beyond anti-proliferative and potential chelation properties, derivatives of the this compound scaffold have been investigated for a range of other biological activities.
Anti-inflammatory Activity: Derivatives of this compound have demonstrated notable anti-inflammatory effects. For instance, a study on N-(2-hydroxy phenyl) acetamide revealed its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), as well as reduce reactive oxygen species (ROS) in a rat model of arthritis. nih.gov Similarly, analogues of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide have been shown to inhibit the adhesion of monocytes to colon epithelial cells induced by TNF-α and IL-6, suggesting a potential therapeutic application in inflammatory bowel disease. bohrium.com The underlying mechanism for these anti-inflammatory actions likely involves the modulation of key inflammatory signaling pathways.
Antioxidant Activity: The hydroxypyridinone structure present in this compound suggests inherent antioxidant properties. The hydroxyl group on the pyridine ring can act as a hydrogen donor to scavenge free radicals. Studies on various acetamide derivatives have confirmed their antioxidant potential. nih.gov For example, certain flavonoid acetamide derivatives have been synthesized and shown to possess significant antioxidant activity, which is attributed to the presence of hydroxyl groups on the aromatic rings. nih.gov
Antimicrobial Activity: The pyridine ring is a common feature in many antimicrobial agents. Research into various pyridine derivatives has revealed their potential as antibacterial and antifungal agents. For example, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives exhibited strong antibacterial activity against several Gram-positive bacteria. nih.gov While direct studies on this compound are limited, the presence of the pyridine moiety suggests that it and its derivatives could be explored for their antimicrobial potential.
Table 2: Investigated Biological Activities of this compound Derivatives
| Biological Activity | Derivative Class | Observed Effect | Potential Mechanism |
| Anti-inflammatory | N-(2-hydroxy phenyl) acetamide | Inhibition of IL-1β, TNF-α, and ROS | Modulation of inflammatory cytokine production and oxidative stress |
| Anti-inflammatory | N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues | Inhibition of monocyte adhesion | Dual inhibition of TNF-α and IL-6 signaling |
| Antioxidant | Flavonoid acetamide derivatives | Free radical scavenging | Hydrogen donation from hydroxyl groups |
| Antibacterial | 3-(pyridine-3-yl)-2-oxazolidinone derivatives | Inhibition of Gram-positive bacteria | Not fully elucidated |
Advanced Applications in Materials Science and Chemical Biology
Utilization as Synthons and Building Blocks for Novel Heterocyclic Compound Synthesis
N-(6-Hydroxypyridin-3-yl)acetamide serves as a valuable synthon, or synthetic building block, for the creation of more complex heterocyclic compounds. chem960.com The presence of multiple reactive sites—the hydroxyl group, the amide linkage, and the aromatic pyridine (B92270) ring—allows for a variety of chemical transformations. The pyridine core is a common scaffold in many biologically active molecules, and this compound provides a convenient starting point for introducing further chemical diversity. mdpi.comnih.gov
The dual functionality is key to its utility:
The hydroxypyridine moiety can exist in tautomeric equilibrium with its pyridone form, offering different pathways for alkylation and acylation reactions.
The acetamide (B32628) group can be hydrolyzed to yield an amino group, which is a crucial precursor for forming new rings or linking to other molecules. Alternatively, the N-H bond of the amide can participate in various coupling reactions.
This versatility makes the compound an important intermediate in the synthesis of novel molecules for the pharmaceutical and agrochemical industries. chem960.com Researchers utilize such building blocks in multi-step syntheses and cascade reactions to construct diverse molecular architectures efficiently. nih.gov
Integration into Fluorescent Dyes and Applications in Biochemical Assays (e.g., ELISA)
While specific examples of this compound being directly integrated into commercial fluorescent dyes are not widely documented, its structural components are relevant to fluorophore design. Heterocyclic compounds, particularly those containing nitrogen and oxygen, form the core of many fluorescent molecules. For instance, compounds with acetamide groups have been developed as fluorescent dyes. nih.gov
The potential for its use in this area stems from:
The Pyridine Ring: This heterocycle is a component of various dyes. Its electron-withdrawing or -donating properties can be tuned by substituents to modulate the absorption and emission spectra.
Potential for Derivatization: The hydroxyl and acetamide groups can be chemically modified to link the molecule to biomolecules (like antibodies or antigens for use in an ELISA) or to create a larger conjugated system, which is essential for fluorescence. The development of "rhodamine-like" dyes from heterocyclic systems highlights the strategies used to create fluorescent probes. researchgate.net
Further research could explore the derivatization of this compound to develop novel probes for biochemical assays, leveraging the foundational role of heterocyclic structures in fluorescence chemistry.
Exploration in Coordination Chemistry for the Formation of Metal Complexes
The structure of this compound makes it an interesting candidate as a ligand in coordination chemistry. It possesses multiple potential donor atoms—the nitrogen of the pyridine ring and the oxygen atoms of the hydroxyl/pyridone and acetamide groups—that can coordinate with metal ions. This ability to bind to metals makes it useful as a directing group in metal-catalyzed reactions. chem960.com
Table 2: Potential Metal Coordination Sites of this compound
| Potential Donor Atom | Functional Group | Role in Coordination |
| Pyridine Nitrogen | Pyridine Ring | Acts as a Lewis base to bind to a metal center. |
| Hydroxyl/Pyridone Oxygen | Hydroxypyridine/Pyridone | Can coordinate to a metal ion, potentially acting as a bridging ligand between two metal centers. |
| Amide Oxygen | Acetamide | A common coordination site in peptide and other amide-containing ligands. |
The study of transition metal complexes with related pyridine- and acetamide-containing ligands has shown a wide range of coordination modes and geometries, including tetrahedral and octahedral structures. researchgate.netwikipedia.org For example, research on ligands like N-(4-(N-(8-Hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide demonstrates how such molecules can form stable chelates with various transition metals, including copper, nickel, and cobalt. researchgate.net The specific geometry and stability of complexes formed with this compound would depend on the metal ion, the reaction conditions, and the tautomeric form of the ligand.
Potential in Advanced Functional Materials Development
The chemical characteristics of this compound suggest its potential for use in the development of advanced functional materials. Its role as a versatile building block extends beyond discrete molecules to the synthesis of polymers and supramolecular assemblies.
Polymer Synthesis: The bifunctional nature of the molecule allows it to act as a monomer. The hydroxyl and amino (after hydrolysis of the acetamide) groups could be used for step-growth polymerization to create novel polyamides or polyesters with embedded pyridine units, potentially conferring specific thermal or conductive properties.
Metal-Organic Frameworks (MOFs): As a multidentate ligand, it has the potential to be used in the synthesis of MOFs. By linking metal ions, it could help form porous, crystalline structures with applications in gas storage, catalysis, and chemical sensing.
Hydrogen-Bonded Networks: The presence of both hydrogen bond donors (N-H, O-H) and acceptors (N, C=O) allows the molecule to self-assemble into ordered structures through intermolecular hydrogen bonding. chem960.com This property is fundamental in crystal engineering and the design of materials with specific packing motifs and physical properties.
The ability to serve as an intermediate for bioactive molecules also points toward its utility in creating functional biomaterials where controlled chemical and biological activity is required. chem960.com
Future Research Directions and Emerging Paradigms for N 6 Hydroxypyridin 3 Yl Acetamide
Development of Green Chemistry-Oriented Synthetic Routes for N-(6-Hydroxypyridin-3-yl)acetamide
Traditional synthetic routes for N-aryl acetamides often involve the condensation of an amine with an activated carboxylic acid derivative, such as an acid chloride, which can be generated using reagents like thionyl chloride. grossarchive.com.ng Another common approach employs coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and N-hydroxybenzotrizole (HOBt). mdpi.com While effective, these methods can generate significant chemical waste and may require harsh conditions.
Future research must prioritize the development of more environmentally benign and efficient synthetic strategies. This involves exploring novel catalytic systems and reaction media that align with the principles of green chemistry. The investigation of ionic liquid-mediated approaches, for instance, could offer recyclable reaction media and potentially enhanced reaction rates. blazingprojects.com Furthermore, methodologies inspired by the chemoselective thioacylation of amines, which can proceed under mild conditions with high functional group tolerance, could be adapted for amide bond formation. organic-chemistry.org Other innovative avenues include the application of radical addition to cationic heterocycles mdpi.com or the development of novel rearrangements, such as converting nitrile precursors into the target anilides, a strategy successfully applied to the synthesis of the structurally similar compound paracetamol. semanticscholar.org
| Synthetic Strategy | Key Reagents/Conditions | Potential Advantages | Reference |
|---|---|---|---|
| Conventional Acylation | Thionyl chloride, followed by amine condensation | Well-established, high yield | grossarchive.com.ng |
| Peptide Coupling | EDCI, HOBt, DIPEA | Good for complex substrates | mdpi.com |
| Future: Ionic Liquid-Mediated Synthesis | Ionic liquids as solvent | Recyclable media, potentially milder conditions | blazingprojects.com |
| Future: Chemoselective Acylation | Elemental sulfur, α-keto acids (by analogy) | High selectivity, mild conditions, functional group tolerance | organic-chemistry.org |
| Future: Nitrile Conversion | Hypervalent iodine-mediated aza-Hofmann-type rearrangement | Novel route from alternative starting materials | semanticscholar.org |
In-depth Mechanistic Elucidation of Biological Activities through Omics Technologies
While preliminary studies on related structures have revealed promising biological activities, a deep understanding of the precise molecular mechanisms of this compound is largely unexplored. The advent of "omics" technologies provides a powerful toolkit for dissecting these mechanisms. Future research should pivot towards a systems-level understanding of the compound's effects.
A key strategy involves forward chemical genetics, where, for example, resistance selection studies followed by whole-genome sequencing of resistant organisms can pinpoint specific molecular targets. nih.gov This approach has been successfully used to identify the PfATP4 ion pump as the target for N-acetamide indole (B1671886) antimalarials. nih.gov Complementary to this, metabolomics analyses can reveal the downstream consequences of target engagement, providing a detailed signature of the compound's impact on cellular metabolism. nih.gov Applying these methodologies to this compound could uncover novel targets and pathways, thereby informing its therapeutic potential and guiding the development of next-generation derivatives.
| Omics Technology | Research Application | Potential Outcome | Exemplar Study Reference |
|---|---|---|---|
| Genomics (Whole-Genome Sequencing) | Analysis of resistant cell lines or microorganisms after compound exposure. | Identification of specific gene mutations conferring resistance, thus revealing the drug's direct molecular target. | nih.gov |
| Metabolomics | Profiling of cellular metabolite changes upon compound treatment. | Elucidation of the biochemical pathways perturbed by the compound, confirming on-target effects and revealing off-target activities. | nih.gov |
Computational Design and Predictive Modeling for Rational Derivative Development
Computational chemistry offers a powerful paradigm for accelerating the drug discovery process by enabling the rational design of derivatives with improved properties. For this compound, a significant future direction lies in the extensive use of computational modeling to guide synthetic efforts.
Density Functional Theory (DFT) calculations can be employed to understand the compound's fundamental electronic structure, conformational preferences, and the tautomeric equilibrium between its hydroxypyridine and pyridone forms. nih.govresearchgate.net This information is critical for understanding its reactivity and interaction with biological targets. Molecular docking simulations are essential for predicting and analyzing the binding modes of the compound and its analogues within the active sites of target proteins, such as kinases or viral enzymes. nih.govresearchgate.net Such studies can provide crucial insights for structure-activity relationship (SAR) analysis. researchgate.net Furthermore, predictive models can be developed to forecast key drug-like properties, such as central nervous system (CNS) penetration, based on computed molecular parameters. nih.gov
| Computational Method | Application for this compound | Scientific Insight | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Calculate optimized molecular structure, frontier molecular orbitals, and electrostatic potential. | Provides understanding of molecular stability, reactivity, and tautomeric forms. | nih.govresearchgate.net |
| Molecular Docking | Simulate the binding of derivatives into the active sites of target proteins (e.g., kinases, reverse transcriptase). | Predicts binding affinity and specific molecular interactions, guiding rational design. | researchgate.netnih.gov |
| Structure-Activity Relationship (SAR) Analysis | Correlate structural modifications with changes in biological activity. | Identifies key functional groups responsible for potency and selectivity. | researchgate.net |
| Predictive Modeling (e.g., QSAR) | Develop models to predict properties like CNS penetration or cytotoxicity based on molecular descriptors. | Allows for virtual screening and prioritization of candidate molecules for synthesis. | nih.gov |
Exploration of Novel Application Areas in Diverse Scientific and Technological Disciplines
Research into derivatives of this compound and structurally related compounds has revealed a wide spectrum of biological activities, suggesting that the core scaffold is a privileged structure in medicinal chemistry. A major future effort should be the systematic exploration of these and other potential applications.
Promising therapeutic areas identified through studies on related molecules include oncology, with demonstrated cytotoxicity against glioblastoma and other cancer cell lines, and the inhibition of specific targets like VEGFR2 and PIM-1 kinase. mdpi.comnih.govresearchgate.net The scaffold has also shown potential as an anti-HIV agent by inhibiting reverse transcriptase. nih.gov Additionally, derivatives have been reported to possess antibacterial, antifungal, and antioxidant properties. grossarchive.com.ng Future work should involve screening this compound and a library of its novel derivatives against a broad range of biological targets to uncover new therapeutic uses.
| Potential Application Area | Observed Activity in Related Compounds | Specific Molecular Target Example | Reference |
|---|---|---|---|
| Anticancer | Cytotoxicity against glioblastoma, breast, and lung cancer cell lines. | PIM-1 kinase, VEGFR2 | mdpi.comnih.govresearchgate.net |
| Antiviral (Anti-HIV) | Inhibition of wild-type HIV-1 strain. | HIV-1 Reverse Transcriptase (RT) | nih.gov |
| Antimicrobial | Antibacterial and antifungal activity. | Not specified | grossarchive.com.ngblazingprojects.com |
| Antioxidant | Free radical scavenging properties. | Not applicable | grossarchive.com.ng |
Advanced Characterization of this compound Interactions within Complex Biological Systems
To progress from promising leads to viable scientific tools or therapeutic candidates, a more sophisticated characterization of the compound's interactions is necessary. Future research must go beyond simple activity assays to probe the molecular and structural basis of these interactions in detail.
High-resolution techniques such as single-crystal X-ray diffraction are invaluable for unambiguously determining the solid-state structure of the compound and its derivatives, providing precise data on bond lengths and angles that can validate computational models. researchgate.netresearchgate.net When co-crystallized with a biological target, this technique can offer an atomic-level view of the binding interactions. Furthermore, advanced analytical techniques like Hirshfeld surface analysis can be used to quantify intermolecular contacts and interactions within a crystal lattice, offering deeper insights into the forces governing molecular recognition. researchgate.net Combining these empirical techniques with the molecular docking studies mentioned previously researchgate.netnih.gov will create a comprehensive picture of how this compound engages with complex biological systems, facilitating a more precise and informed approach to its future development.
Q & A
Q. How to resolve discrepancies between computational and experimental solubility data?
- Methodological Answer : Re-evaluate force field parameters in software like COSMO-RS. Experimentally, measure solubility in biorelevant media (FaSSIF/FeSSIF) using shake-flask methods with HPLC quantification. Adjust computational models to account for hydrogen-bonding capacity of the hydroxyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
